2-Amino-3-iodobenzoic acid
Overview
Description
2-Amino-3-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2. It is a white crystalline solid that is soluble in alcohol, ester, and ether, but slightly soluble in ether and chloroform, and almost insoluble in water . This compound is used as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and pesticides .
Mechanism of Action
Target of Action
It is known that iodobenzoic acids, which 2-amino-3-iodobenzoic acid is a derivative of, consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . This suggests that the compound may interact with biological targets that have affinity for iodinated derivatives of benzoic acid or carboxylated variants of iodobenzene .
Mode of Action
Iodobenzoic acids, including this compound, can be considered as iodinated derivatives of benzoic acid, or as carboxylated variants of iodobenzene . This suggests that the compound might interact with its targets through the iodine atom and the carboxylic acid group, leading to changes in the target’s function or structure .
Biochemical Pathways
Amino acids, which this compound is a derivative of, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways . This suggests that this compound might affect these pathways and their downstream effects.
Result of Action
Given its structural similarity to iodobenzoic acids, it can be inferred that the compound might induce changes at the molecular and cellular level based on its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-iodobenzoic acid can be synthesized through the diazotization and iodination of benzoic acid . The process involves the formation of a diazonium salt from 2-aminobenzoic acid, which is then reacted with potassium iodide to introduce the iodine atom .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidant such as hydrogen peroxide . This method is advantageous as it does not require refining steps and allows for high-yield production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can be replaced with other substituents through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions:
Oxidation: Reagents like oxone (2KHSO5-KHSO4-K2SO4) are used for the oxidation of 2-iodobenzoic acid to IBX.
Substitution: Sodium nitrite and hydrochloric acid are used to form the diazonium salt, which is then reacted with potassium iodide.
Major Products:
2-Iodoxybenzoic acid (IBX): Formed through oxidation and used as an oxidizing agent in organic synthesis.
Various substituted benzoic acids: Formed through substitution reactions.
Scientific Research Applications
2-Amino-3-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes and pesticides.
Comparison with Similar Compounds
2-Iodobenzoic acid: An isomer of 2-amino-3-iodobenzoic acid, used as a precursor for IBX and Dess-Martin periodinane.
3-Iodobenzoic acid: Another isomer with similar properties but different reactivity.
4-Iodobenzoic acid: Also an isomer, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of various complex molecules makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
2-amino-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQWFVGQIVTULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300159 | |
Record name | 2-amino-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-55-0 | |
Record name | 2-Amino-3-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20776-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 135149 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20776-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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